9-Hydroxy-4,7-diaza-nonyl Phosphate
Overview
Description
9-Hydroxy-4,7-diaza-nonyl Phosphate is a chemical compound with the molecular formula C7H19N2O5P and a molecular weight of 242.21 g/mol . This compound is characterized by the presence of a phosphate group attached to a 9-hydroxy-4,7-diaza-nonyl chain. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-4,7-diaza-nonyl Phosphate typically involves the reaction of a suitable diaza-nonyl precursor with a phosphorylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at a moderate level, typically around 25-30°C, to ensure optimal yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Purification of the compound is achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
9-Hydroxy-4,7-diaza-nonyl Phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phosphate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted phosphates.
Scientific Research Applications
9-Hydroxy-4,7-diaza-nonyl Phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 9-Hydroxy-4,7-diaza-nonyl Phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
- 9-Hydroxy-4,7-diaza-decyl Phosphate
- 9-Hydroxy-4,7-diaza-octyl Phosphate
- 9-Hydroxy-4,7-diaza-heptyl Phosphate
Uniqueness
Compared to similar compounds, 9-Hydroxy-4,7-diaza-nonyl Phosphate exhibits unique properties due to the specific length of its diaza-nonyl chain. This structural feature influences its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-[2-(2-hydroxyethylamino)ethylamino]propyl dihydrogen phosphate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H19N2O5P/c10-6-5-9-4-3-8-2-1-7-14-15(11,12)13/h8-10H,1-7H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAVOCVSWUIVXAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCCNCCO)COP(=O)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H19N2O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001176151 | |
Record name | 2-Oxa-6,9-diaza-1-phosphaundecan-11-ol, 1,1-dihydroxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45164-27-0 | |
Record name | 2-Oxa-6,9-diaza-1-phosphaundecan-11-ol, 1,1-dihydroxy-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=45164-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Oxa-6,9-diaza-1-phosphaundecan-11-ol, 1,1-dihydroxy-, 1-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001176151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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